molecular formula C5H8Br2 B238971 trans-1,2-Dibromocyclopentane CAS No. 10230-26-9

trans-1,2-Dibromocyclopentane

Cat. No. B238971
CAS RN: 10230-26-9
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-UHFFFAOYSA-N
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Description

Trans-1,2-Dibromocyclopentane is a type of stereoisomer. In this compound, the two bromine atoms are on opposite faces of the cyclopentane ring . It contains a total of 15 atoms; 8 Hydrogen atoms, 5 Carbon atoms, and 2 Bromine atoms .


Molecular Structure Analysis

The trans-1,2-Dibromocyclopentane molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 five-membered ring . The 3D chemical structure image of trans-1,2-Dibromocyclopentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-1,2-Dibromocyclopentane include a refractive index of n20/D 1.550 and a density of 1.857 g/mL at 25 °C . It also has a variety of thermophysical properties such as normal boiling temperature, critical temperature, critical pressure, and more .

Scientific Research Applications

  • Conformational Analysis :

    • Zubkov et al. (2003) conducted a complete analysis of the 1H-NMR spectra of trans-1,2-dibromocyclopentane, providing high precision spin-spin coupling constants useful for conformational analysis (Zubkov & Chertkov, 2003).
    • In a related study, Zubkov et al. (2002) developed a new procedure for total lineshape analysis of NMR spectra and applied it to trans-1,2-dibromocyclopentane, leading to a more accurate model for conformational interconversions of five-membered cycles (Zubkov, Golotvin, & Chertkov, 2002).
  • Kinetics and Racemization :

  • Dipole Moments and NMR Spectra :

    • Altona, Buys, and Havinga (2010) reported on the dipole moments and NMR spectra of trans-1,2-dibromocyclopentane among other compounds, proposing a solvent-dependent dynamic equilibrium model for their conformational properties (Altona, Buys, & Havinga, 2010).
  • Chemical Reactions and Applications :

    • Pechiné (1971) analyzed the stereoisomeric effect on mass spectra of trans-1,2-dibromocyclopentane, suggesting the participation of one bromine in the expulsion of the other from dibrominated compounds (Pechiné, 1971).
    • Salem et al. (2003) investigated the cyclocarbopalladation of various compounds including those with a 1,2-cyclopentanediol structure, contributing to the understanding of cyclization reactions in organic synthesis (Salem, Delort, Klotz, & Suffert, 2003).

Safety And Hazards

When handling trans-1,2-Dibromocyclopentane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Relevant Papers The paper “Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants” provides a complete analysis of 1 H-NMR spectra of trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane . This could be a valuable resource for further understanding of trans-1,2-Dibromocyclopentane.

properties

IUPAC Name

(1R,2R)-1,2-dibromocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGLSZQABMYGU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Dibromocyclopentane

CAS RN

10230-26-9
Record name trans-1,2-Dibromocyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
SV Zubkov, SS Golotvin, VA Chertkov - Russian chemical bulletin, 2002 - Springer
A new strategy of total lineshape analysis of the multiplet structure of NMR spectra was proposed and a VALISA program was developed to implement the computational procedure. …
Number of citations: 12 link.springer.com
WG Young, HK Hall Jr, S Winstein - Journal of the American …, 1956 - ACS Publications
WCT0-HO2CCHBrCH2CHBrCOjH 54 (2 mm.) and 72-75 (2 mm.). The higher-boiling fraction crystallized on standing to the dibromide A, mp 45. Thiele gave the trans-3, ó structure I to …
Number of citations: 55 pubs.acs.org
C Altona, HR Buys, E Havinga - Recueil des Travaux …, 1966 - Wiley Online Library
The dipole moments and NMR spectra of trans‐1,2‐dichloro‐ (I), trans‐1,2‐bromochloro‐ (II), trans‐1,2‐dibromo‐ (III) and trans‐1,2‐dibromo‐1‐methylcyclopentane (IV) in several …
Number of citations: 54 onlinelibrary.wiley.com
CY Zheng, H Slebocka-Tilk, RW Nagorski… - The Journal of …, 1993 - ACS Publications
The trons-2-bromotriflate of cyclohexane (4) has been solvolyzed atambient temperatures in HOAc and MeOH containing varying [Br~] and in the presence of 0.5 Mofa scavenger olefin, …
Number of citations: 25 pubs.acs.org
HR Buys, C Altona, E Havinga - Recueil des Travaux …, 1966 - Wiley Online Library
The infrared and Raman spectra of trans‐1,2‐dichloro‐(I), trans‐1‐bromo‐2‐chloro(II), trans‐1,2‐dibromo‐(III) and trans‐1,2‐dibromo‐1‐methylcyclo‐pentane(IV) were measured in …
Number of citations: 20 onlinelibrary.wiley.com
G Bellucci, A Marsili, E Mastrorilli, I Morelli… - Journal of the Chemical …, 1974 - pubs.rsc.org
The first-order rate constants for the thermal racemization of trans-1,2-dibromocyclopentane, -cyclohexane, -cycloheptane, and -cyclo-octane, 1,2-dibromopentane, threo-2,3-…
Number of citations: 10 pubs.rsc.org
CF Tormena, FP Dos Santos, AC Neto… - The Journal of …, 2007 - ACS Publications
Conformational preferences and electronic interactions of trans-2-fluorocyclopentanol (1), trans-2-chlorocyclopentanol (2), and trans-2-bromocyclopentanol (3) were analyzed using …
Number of citations: 7 pubs.acs.org
C Jamieson, JC Walton, KU Ingold - Journal of the Chemical Society …, 1980 - pubs.rsc.org
The photochemical reactions of bicyclo[2.1.0]pentane with bromine, bromotrichloromethane, t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide have been investigated. …
Number of citations: 18 pubs.rsc.org
S Takemura, H Terauchi, Y Ando… - Chemical and …, 1967 - jstage.jst.go.jp
Reaction of N, N-dibromobenzenesulfonamide (I) with cyclopentene (II) was investigated and it was shown that N-(DL-trans-2-bromocyclopentyl) benzenesulfonamide (III), DL-trans-1, 2-…
Number of citations: 5 www.jstage.jst.go.jp
PB Ferrara - 1969 - search.proquest.com
r . . ' . . . . . . . . Page 1 r . . ' . . . . . . . . I 70-5707 FERRARA, Paul Benjamin, 1942- RING OPENING HALOGENATIONS OF ARYLCYCLOPROPANES. State University College of Forestry at …
Number of citations: 5 search.proquest.com

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